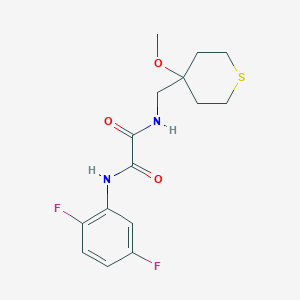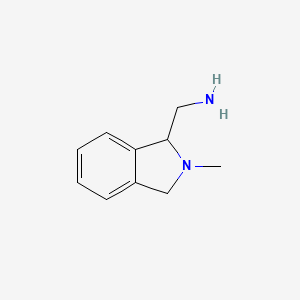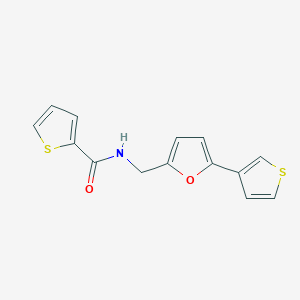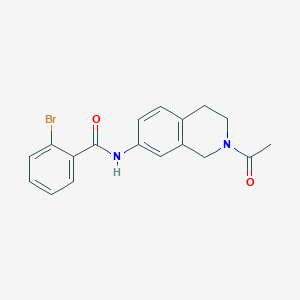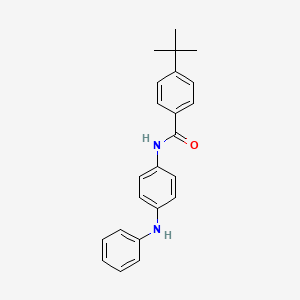
N-(4-anilinophenyl)-4-tert-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-anilinophenyl)-4-tert-butylbenzamide, also known as ANB-B, is a chemical compound that has been widely researched for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(4-anilinophenyl)-4-tert-butylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including COX-2 and HDACs. COX-2 inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. HDAC inhibition leads to the acetylation of histones, which can alter gene expression and lead to changes in cell behavior.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-4-tert-butylbenzamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-anilinophenyl)-4-tert-butylbenzamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit the growth of cancer cell lines. However, N-(4-anilinophenyl)-4-tert-butylbenzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of N-(4-anilinophenyl)-4-tert-butylbenzamide. One potential direction is the development of N-(4-anilinophenyl)-4-tert-butylbenzamide derivatives with improved solubility and selectivity for specific enzymes. Another direction is the investigation of the potential use of N-(4-anilinophenyl)-4-tert-butylbenzamide in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of N-(4-anilinophenyl)-4-tert-butylbenzamide needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
N-(4-anilinophenyl)-4-tert-butylbenzamide is a promising chemical compound that has been widely researched for its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been found to inhibit the growth of cancer cell lines and reduce inflammation. While there are some limitations to its use in lab experiments, there are several future directions for the research of N-(4-anilinophenyl)-4-tert-butylbenzamide, including the development of derivatives with improved solubility and selectivity and investigation of its potential use in combination with other drugs.
Synthesemethoden
N-(4-anilinophenyl)-4-tert-butylbenzamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenol to obtain the amide intermediate, which is further reacted with aniline to obtain N-(4-anilinophenyl)-4-tert-butylbenzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-anilinophenyl)-4-tert-butylbenzamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. N-(4-anilinophenyl)-4-tert-butylbenzamide has also been found to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)18-11-9-17(10-12-18)22(26)25-21-15-13-20(14-16-21)24-19-7-5-4-6-8-19/h4-16,24H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPKMQDGCTXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-4-tert-butylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluorosulfonyloxy-5-[2-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2677189.png)
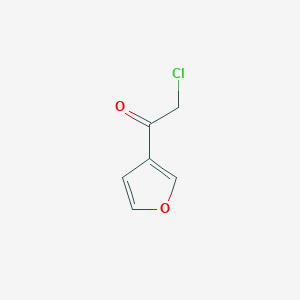
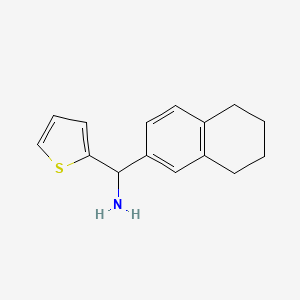
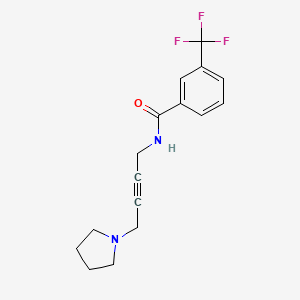
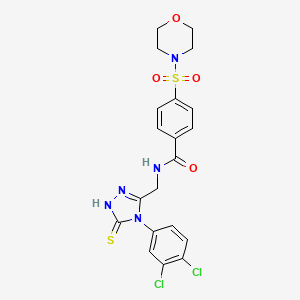
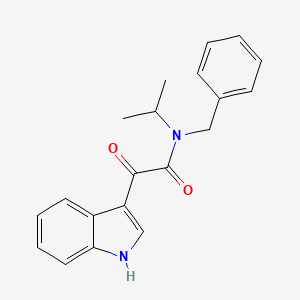
![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)
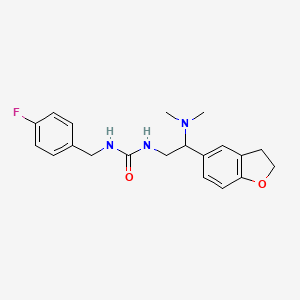
![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
